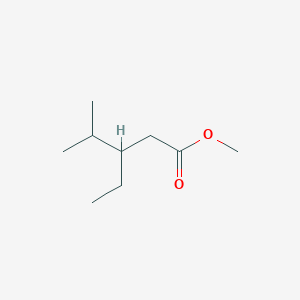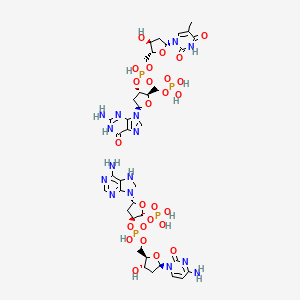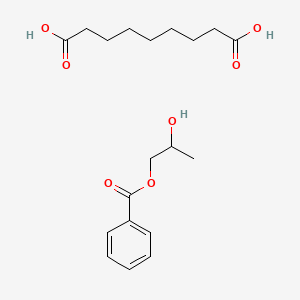![molecular formula C7H14O2 B14622295 2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) CAS No. 59014-49-2](/img/structure/B14622295.png)
2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) is a chiral compound with the molecular formula C7H14O2. It consists of a cyclopropane ring substituted with two ethan-1-ol groups. The compound is notable for its stereochemistry, having specific (1R,2S) configuration, which makes it an interesting subject in stereochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) can be achieved through several methods. One common approach involves the Sharpless asymmetric dihydroxylation of cyclopropane derivatives. This method employs reagents such as potassium osmate dihydrate and chiral ligands like (DHQD)2PHAL to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) are employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropane-1,2-dione.
Reduction: Formation of cyclopropane derivatives with different alkyl groups.
Substitution: Formation of tosylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique stereochemistry.
Industry: Used in the production of chiral catalysts and ligands for asymmetric synthesis.
Wirkmechanismus
The mechanism of action of 2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and other proteins. The specific (1R,2S) configuration plays a crucial role in determining the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[(1S,2R)-Cyclopropane-1,2-diyl]di(ethan-1-ol): The enantiomer of the compound with opposite stereochemistry.
Cyclopropane-1,2-diol: Lacks the ethan-1-ol substituents.
Cyclopropane-1,2-dione: An oxidized form of the compound.
Uniqueness
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
59014-49-2 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
2-[(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C7H14O2/c8-3-1-6-5-7(6)2-4-9/h6-9H,1-5H2/t6-,7+ |
InChI-Schlüssel |
LKRXDYSBUDKIQM-KNVOCYPGSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1CCO)CCO |
Kanonische SMILES |
C1C(C1CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
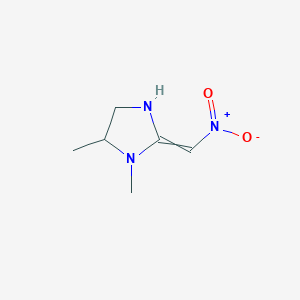

![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
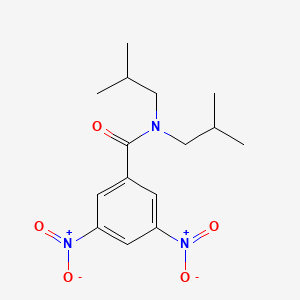

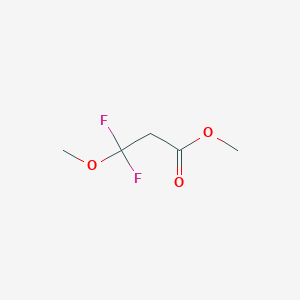
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
